N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine
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Overview
Description
N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine is a synthetic organic compound with the molecular formula C10H15N5O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The initial step involves the cyclization of a suitable precursor to form the isoxazole ring. This can be achieved through the reaction of a β-keto ester with hydroxylamine under acidic or basic conditions.
Pyridine Ring Construction: The isoxazole intermediate is then subjected to further cyclization with a suitable pyridine precursor, often involving a condensation reaction.
Introduction of the Imino Group: The imino group is introduced through the reaction of the intermediate with an appropriate amine or ammonia source.
Ethylation: The final step involves the ethylation of the intermediate compound to introduce the diethyl groups at the N4 and N7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, under mild to moderate temperatures.
Major Products
Oxidation: Oxo derivatives of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridine-3,4-diamine: Lacks the diethyl and imino groups, resulting in different biological activity.
N4,7-Dimethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine: Similar structure but with methyl groups instead of ethyl groups, leading to variations in chemical reactivity and biological effects.
6,7-Dihydroisoxazolo[5,4-b]pyridine-3,4-diamine: Lacks the diethyl and imino groups, affecting its overall properties.
Uniqueness
N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine is unique due to the presence of both diethyl and imino groups, which confer specific chemical and biological properties. These modifications can enhance its binding affinity to molecular targets, improve its stability, and alter its pharmacokinetic profile compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15N5O |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
7-ethyl-4-ethylimino-[1,2]oxazolo[5,4-b]pyridine-3,6-diamine |
InChI |
InChI=1S/C10H15N5O/c1-3-13-6-5-7(11)15(4-2)10-8(6)9(12)14-16-10/h5H,3-4,11H2,1-2H3,(H2,12,14) |
InChI Key |
UZGGVXXHSHVYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C=C(N(C2=C1C(=NO2)N)CC)N |
Origin of Product |
United States |
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